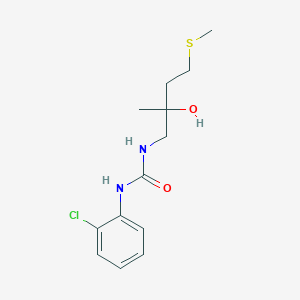
1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a useful research compound. Its molecular formula is C13H19ClN2O2S and its molecular weight is 302.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a urea linkage with a chlorophenyl group and a hydroxymethylthioalkyl substituent. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, such as:
- Antitumor Activity : Compounds containing urea and thiourea moieties have been shown to possess significant antitumor properties. For instance, derivatives of urea have demonstrated inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Inhibition of Enzymatic Activity : Some urea derivatives inhibit specific enzymes, which can lead to reduced tumor growth. For example, inhibition of glycogen synthase kinase 3 (GSK-3) has been reported for related compounds .
Biological Activity Data
A summary of biological activities observed in related compounds can provide insights into the potential effects of this compound:
Case Studies
- Antitumor Efficacy : A study investigated the antitumor effects of a similar urea derivative on several cancer cell lines, reporting that it significantly inhibited cell growth with an IC50 value ranging from 15 to 28 µM across different types of cancer cells, including breast and prostate cancer .
- Genotoxicity Assessment : Another study highlighted that compounds structurally related to this compound exhibited varying degrees of genotoxicity. For example, exposure to certain chloroethyl derivatives resulted in DNA damage in cultured cells, suggesting a need for careful evaluation of safety profiles .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWICZFTAIPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














